1-(4-Methylpyridin-3-yl)piperazine
Overview
Description
1-(4-Methylpyridin-3-yl)piperazine is an organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 4-methylpyridin-3-yl group.
Preparation Methods
The synthesis of 1-(4-Methylpyridin-3-yl)piperazine typically involves the reaction of 4-methyl-3-pyridinylamine with piperazine under specific conditions. One common method includes:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 4-methyl-3-pyridinylamine with piperazine in the presence of a suitable catalyst and solvent, often under reflux conditions.
Industrial production: Large-scale production may involve optimized reaction conditions to maximize yield and purity, such as the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-(4-Methylpyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, reduced piperazine derivatives, and halogenated compounds .
Scientific Research Applications
1-(4-Methylpyridin-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.
Industrial Applications: It is employed in the production of agrochemicals and other fine chemicals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
1-(4-Methylpyridin-3-yl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(3-methylpyridin-2-yl)piperazine: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
1-(3-Methylpyridin-4-yl)piperazine: Another structural isomer with the methyl group at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and binding properties, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
1-(4-methylpyridin-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-2-3-12-8-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZNWFUFRHAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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